molecular formula C19H22N4 B12265041 4-({4-[Methyl(pyridin-2-yl)amino]piperidin-1-yl}methyl)benzonitrile

4-({4-[Methyl(pyridin-2-yl)amino]piperidin-1-yl}methyl)benzonitrile

Cat. No.: B12265041
M. Wt: 306.4 g/mol
InChI Key: KSWAHJIKOIOVFY-UHFFFAOYSA-N
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Description

4-({4-[Methyl(pyridin-2-yl)amino]piperidin-1-yl}methyl)benzonitrile is an organic compound that features a piperidine ring, a pyridine ring, and a benzonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({4-[Methyl(pyridin-2-yl)amino]piperidin-1-yl}methyl)benzonitrile typically involves multiple steps, starting from commercially available precursors. One common route involves the reaction of 4-cyanobenzyl chloride with 4-methylpiperidine in the presence of a base to form an intermediate. This intermediate is then reacted with 2-aminopyridine under suitable conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

4-({4-[Methyl(pyridin-2-yl)amino]piperidin-1-yl}methyl)benzonitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzonitrile group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Oxidized derivatives of the piperidine or pyridine rings.

    Reduction: Reduced forms of the nitrile group to amines.

    Substitution: Substituted derivatives at the benzonitrile group.

Scientific Research Applications

4-({4-[Methyl(pyridin-2-yl)amino]piperidin-1-yl}methyl)benzonitrile has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-({4-[Methyl(pyridin-2-yl)amino]piperidin-1-yl}methyl)benzonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 4-({4-[Methyl(pyridin-3-yl)amino]piperidin-1-yl}methyl)benzonitrile
  • 4-({4-[Methyl(pyridin-4-yl)amino]piperidin-1-yl}methyl)benzonitrile
  • 4-({4-[Methyl(pyridin-2-yl)amino]piperidin-1-yl}methyl)benzamide

Uniqueness

4-({4-[Methyl(pyridin-2-yl)amino]piperidin-1-yl}methyl)benzonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C19H22N4

Molecular Weight

306.4 g/mol

IUPAC Name

4-[[4-[methyl(pyridin-2-yl)amino]piperidin-1-yl]methyl]benzonitrile

InChI

InChI=1S/C19H22N4/c1-22(19-4-2-3-11-21-19)18-9-12-23(13-10-18)15-17-7-5-16(14-20)6-8-17/h2-8,11,18H,9-10,12-13,15H2,1H3

InChI Key

KSWAHJIKOIOVFY-UHFFFAOYSA-N

Canonical SMILES

CN(C1CCN(CC1)CC2=CC=C(C=C2)C#N)C3=CC=CC=N3

Origin of Product

United States

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